8-Fluoro-3-methoxy-1,2-dihydroisoquinolin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Fluoro-3-methoxy-1,2-dihydroisoquinolin-1-one is a fluorinated derivative of dihydroisoquinoline. This compound is part of the broader class of isoquinolines, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of a fluorine atom and a methoxy group in its structure potentially enhances its biological activity and chemical stability.
Vorbereitungsmethoden
The synthesis of 8-Fluoro-3-methoxy-1,2-dihydroisoquinolin-1-one can be achieved through various synthetic routes. One common method involves the use of the Castagnoli–Cushman reaction, which allows for the formation of the dihydroisoquinolinone scaffold . Another approach includes the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . These methods typically require mild reaction conditions and can yield the desired product in good quantities.
Analyse Chemischer Reaktionen
8-Fluoro-3-methoxy-1,2-dihydroisoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions, particularly involving the fluorine atom, can be carried out using reagents like sodium methoxide.
Wissenschaftliche Forschungsanwendungen
8-Fluoro-3-methoxy-1,2-dihydroisoquinolin-1-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 8-Fluoro-3-methoxy-1,2-dihydroisoquinolin-1-one involves its interaction with various molecular targets. The fluorine atom enhances the compound’s ability to bind to specific enzymes and receptors, thereby modulating their activity. This interaction can disrupt biological membrane systems, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
8-Fluoro-3-methoxy-1,2-dihydroisoquinolin-1-one can be compared with other fluorinated isoquinolines and quinolines. Similar compounds include:
8-Fluoro-3,4-dihydroisoquinolin-1-one: Another fluorinated derivative with similar biological activities.
Fluoroquinolines: Known for their antibacterial and antiviral properties.
Quinolinyl-pyrazoles: These compounds have shown significant pharmacological activities and are used in various medicinal applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H8FNO2 |
---|---|
Molekulargewicht |
193.17 g/mol |
IUPAC-Name |
8-fluoro-3-methoxy-2H-isoquinolin-1-one |
InChI |
InChI=1S/C10H8FNO2/c1-14-8-5-6-3-2-4-7(11)9(6)10(13)12-8/h2-5H,1H3,(H,12,13) |
InChI-Schlüssel |
AJMDWDCGOJRBCP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C(=CC=C2)F)C(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.